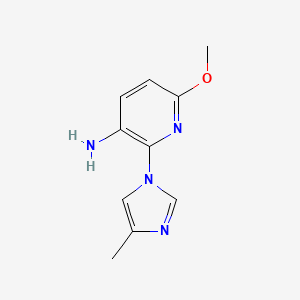
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine is a chemical compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine typically involves the following steps :
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of the methoxy group at the 6-position of the pyridine ring.
Imidazole Substitution: The 4-methyl-1H-imidazole group is introduced at the 2-position of the pyridine ring through a substitution reaction.
The reaction conditions often involve the use of palladium on charcoal as a catalyst in an ethanol solvent under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on charcoal (Pd/C) or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the imidazole ring can produce corresponding amines.
科学的研究の応用
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine involves its interaction with specific molecular targets and pathways . The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)pyridin-3-amine
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
6-Methoxy-2-(4-methyl-1H-imidazol-1-yl)-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and an imidazole ring on a pyridine scaffold differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in various fields.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
6-methoxy-2-(4-methylimidazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-7-5-14(6-12-7)10-8(11)3-4-9(13-10)15-2/h3-6H,11H2,1-2H3 |
InChIキー |
QHSHVVCMDRGPLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=C(C=CC(=N2)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051748.png)
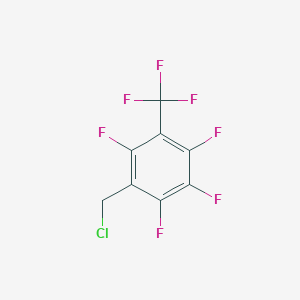
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15051752.png)

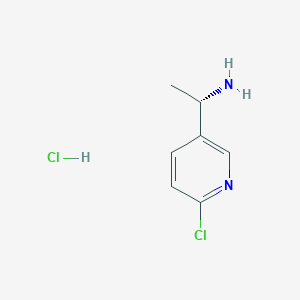
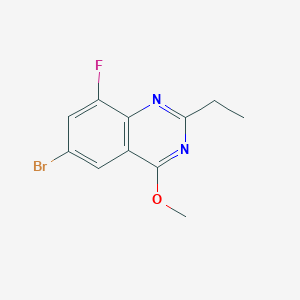
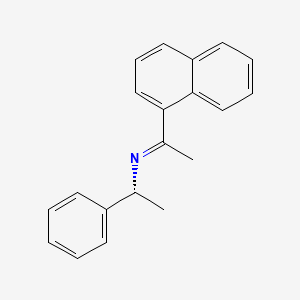
![(1S,3S,4R)-3-[(2-methylpropoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051783.png)
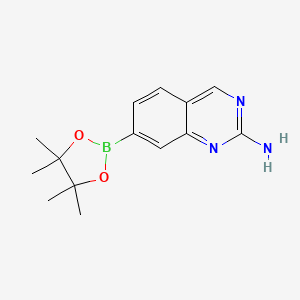
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B15051797.png)


![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)

